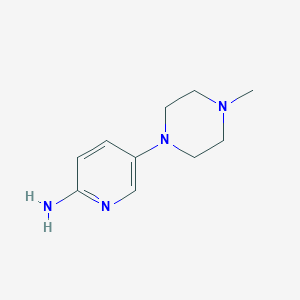

5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMPMBFLXOWHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624889 | |

| Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-49-6 | |

| Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methylpiperazin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Methylpiperazin-1-yl)pyridin-2-amine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (C₁₀H₁₆N₄, MW: 192.26 g/mol ). As a key building block in medicinal chemistry, particularly for agents targeting neurological disorders and cancer, unambiguous structural verification is paramount.[1] This document moves beyond a simple recitation of methods to detail the causality behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyridine core, a fundamental scaffold in numerous pharmaceuticals.[2] Its structure is characterized by an amine group at the 2-position and a 4-methylpiperazine moiety at the 5-position.[3][4] This specific arrangement of functional groups is critical to its biological activity, enabling interactions with various enzymes and receptors.[1][3]

The elucidation process is a systematic investigation designed to piece together the molecular puzzle, starting with foundational mass and connectivity data and culminating in a definitive three-dimensional structure. This guide will detail the strategic application of orthogonal analytical techniques to achieve this goal.

Key Structural Features:

-

Molecular Weight: 192.26 g/mol (Monoisotopic Mass: 192.1375 Da)[4][5]

-

Core Scaffolds: A disubstituted pyridine ring and a saturated N-methylpiperazine ring.

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used:

(Note: Image is a placeholder for a proper chemical drawing with numbering for C2, C3, C4, C5, C6 of the pyridine ring and the piperazine and methyl carbons/protons for NMR discussion.)

(Note: Image is a placeholder for a proper chemical drawing with numbering for C2, C3, C4, C5, C6 of the pyridine ring and the piperazine and methyl carbons/protons for NMR discussion.)

Foundational Analysis: Mass Spectrometry (MS)

The initial step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition with high precision, serving as the first checkpoint of molecular identity.

Expertise & Causality:

We employ Electrospray Ionization (ESI) in positive ion mode because the multiple basic nitrogen atoms in the molecule are readily protonated, leading to a strong signal for the [M+H]⁺ ion. A Time-of-Flight (TOF) or Orbitrap analyzer is chosen for its high mass accuracy, which is essential for confirming the molecular formula. Tandem MS (MS/MS) is then used to induce fragmentation, providing data that corroborates the proposed connectivity. The fragmentation of the piperazine ring is a characteristic and predictable process that serves as a structural fingerprint.[6][7]

Experimental Protocol: LC-HRMS/MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

-

Chromatography (Optional but Recommended): Use a C18 column to ensure sample purity before infusion into the mass spectrometer.

-

Mass Spectrometry (Full Scan):

-

Ionization Mode: ESI, Positive.

-

Mass Range: m/z 50-500.

-

Analyzer: TOF or Orbitrap, resolving power > 20,000.

-

Objective: Detect the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z ~193.14).

-

Collision Energy: Apply collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

-

Objective: Identify characteristic fragment ions to confirm the presence of the methylpiperazine and pyridinamine substructures.

-

Data Presentation: Expected Mass Spectrometric Data

| Ion Species | Theoretical m/z | Description |

| [M+H]⁺ | 193.1448 | Protonated molecular ion. Confirms molecular formula C₁₀H₁₇N₄⁺. |

| [Fragment 1] | 123.0662 | Loss of C₄H₉N (methylpiperazine radical cleavage). |

| [Fragment 2] | 95.0607 | Pyridine ring fragment after piperazine cleavage. |

| [Fragment 3] | 71.0917 | Methylpiperazine fragment ion [C₄H₁₁N₂]⁺. |

| [Fragment 4] | 57.0706 | Common piperazine fragment [C₃H₇N]⁺ after cleavage. |

Note: The fragmentation pattern of piperazine-containing compounds often involves cleavage of the C-N bonds within the ring and the bond connecting it to the aromatic system.[6][8]

Visualization: Predicted MS/MS Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Detailed Connectivity Analysis: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a full and unambiguous assignment.

Expertise & Causality:

The choice of deuterated solvent is critical; DMSO-d₆ is selected here because it can solubilize the compound and, importantly, its residual water peak does not obscure key signals. The amine (-NH₂) protons are also observable in DMSO-d₆ as a broad singlet. A standard suite of 2D NMR experiments is used to build the structure piece by piece. COSY identifies proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range connectivity that links the pyridine and piperazine fragments together.[9][10]

Experimental Protocol: NMR Data Acquisition (400 MHz)

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration, and multiplicities.

-

¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum. The DEPT experiment is vital for differentiating CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

2D COSY: Use a standard gradient-enhanced COSY (gCOSY) sequence to identify ¹H-¹H coupling networks.

-

2D HSQC: Use a standard gradient-enhanced HSQC (gHSQC) sequence to map one-bond ¹H-¹³C correlations.

-

2D HMBC: Use a standard gradient-enhanced HMBC (gHMBC) sequence. Optimize the long-range coupling delay for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[10]

Data Presentation: Predicted NMR Assignments

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H6 | ~7.8 - 8.0 | d | 1H | Pyridine Ring |

| H4 | ~7.2 - 7.4 | dd | 1H | Pyridine Ring |

| H3 | ~6.5 - 6.7 | d | 1H | Pyridine Ring |

| NH₂ | ~5.5 - 6.0 | br s | 2H | Amine |

| Piperazine (Hα) | ~3.0 - 3.2 | m | 4H | -N-CH₂- (adjacent to pyridine) |

| Piperazine (Hβ) | ~2.4 - 2.6 | m | 4H | -N-CH₂- (adjacent to N-CH₃) |

| CH₃ | ~2.2 - 2.3 | s | 3H | Methyl |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Assignment |

| C2 | ~158 - 160 | Quaternary (absent) | Pyridine Ring (C-NH₂) |

| C5 | ~145 - 148 | Quaternary (absent) | Pyridine Ring (C-Pip) |

| C6 | ~135 - 138 | CH (positive) | Pyridine Ring |

| C4 | ~120 - 123 | CH (positive) | Pyridine Ring |

| C3 | ~108 - 110 | CH (positive) | Pyridine Ring |

| Piperazine (Cα) | ~50 - 52 | CH₂ (negative) | -N-CH₂- (adjacent to pyridine) |

| Piperazine (Cβ) | ~54 - 56 | CH₂ (negative) | -N-CH₂- (adjacent to N-CH₃) |

| CH₃ | ~45 - 47 | CH₃ (positive) | Methyl |

Visualization: 2D NMR Correlation Workflows

Caption: Expected 2D NMR correlations for COSY and key long-range HMBC connectivities.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR and MS provide overwhelming evidence for the 2D structure, X-ray crystallography provides the definitive, unambiguous proof of atomic arrangement in three-dimensional space.[11] It is the gold standard for structural confirmation.

Expertise & Causality:

The primary challenge is often not the data collection but growing a high-quality, single crystal. Slow evaporation from a mixed solvent system (e.g., ethanol/water) is a common and effective strategy for polar molecules like this one. The resulting electron density map will not only confirm the connectivity but also reveal precise bond lengths, bond angles, and the solid-state conformation, such as the expected chair conformation of the piperazine ring.

Experimental Protocol: X-ray Crystallography Workflow

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hot ethanol).

-

Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

-

Gently warm to re-dissolve, then allow the solution to cool and evaporate slowly and undisturbed over several days.

-

-

Crystal Mounting and Data Collection:

-

Select a single, defect-free crystal under a microscope and mount it on a goniometer head.[12]

-

Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[11]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the phase problem using direct methods to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data until the model converges.

-

Visualization: X-ray Crystallography Workflow

Caption: The workflow from purified compound to the final 3D crystal structure.

Integrated Strategy and Conclusion

The structure elucidation of this compound is a process of accumulating and correlating evidence from orthogonal analytical techniques.

Visualization: Integrated Elucidation Strategy

Caption: Integrated workflow combining orthogonal techniques for structure validation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 571189-49-6 [smolecule.com]

- 4. This compound | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. benchchem.com [benchchem.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Introduction: Deconstructing a Classic First-Generation Antihistamine

An in-depth technical guide on the mechanism of action of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Mepyramine/Pyrilamine).

This compound, more commonly known by its non-proprietary names Mepyramine or Pyrilamine, is a cornerstone molecule in the study of histamine pharmacology. As a first-generation ethylenediamine-derived antihistamine, its clinical utility in treating allergic conditions like urticaria and rhinitis is well-documented. However, its therapeutic action is underpinned by a complex molecular mechanism that extends beyond simple receptor blockade.

This guide provides a detailed exploration of Mepyramine's mechanism of action for researchers and drug development professionals. We will dissect its primary interaction with the Histamine H1 receptor, present robust experimental protocols for validating this activity, and discuss the critical off-target effects that define its pharmacological and side-effect profile.

Part 1: The Primary Mechanism - Inverse Agonism at the Histamine H1 Receptor

The principal therapeutic effect of Mepyramine is derived from its interaction with the Histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.

The H1 Receptor Signaling Cascade

Under physiological conditions, the binding of histamine to the H1R induces a conformational change that activates the associated Gq/11 class of G-proteins. This initiates a well-defined signaling cascade:

-

Gαq Activation: The activated Gαq subunit exchanges GDP for GTP.

-

PLCβ Stimulation: Gαq-GTP activates Phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB and mediates the physiological responses associated with allergy and inflammation, such as vasodilation and increased vascular permeability.

Mepyramine: A Potent Inverse Agonist

Contrary to the classical view of a simple competitive antagonist that neutrally blocks the receptor, Mepyramine functions as a potent inverse agonist . GPCRs like the H1R can exhibit a degree of constitutive (basal) activity even in the absence of their endogenous ligand, histamine.

-

An antagonist blocks the binding of an agonist (like histamine) but has no effect on the receptor's basal activity.

-

An inverse agonist , such as Mepyramine, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This not only prevents histamine binding but actively reduces the receptor's constitutive signaling, providing a more profound level of inhibition.

This inverse agonism is the cornerstone of Mepyramine's efficacy in suppressing histamine-mediated pathological states.

Caption: Mepyramine acts as an inverse agonist on the H1R signaling pathway.

Part 2: Experimental Framework for Mechanism Validation

To rigorously characterize the interaction of Mepyramine with the H1 receptor, a combination of binding and functional assays is essential. These protocols serve as a self-validating system to confirm affinity, potency, and the mode of action.

Workflow for MOA Validation

Caption: Experimental workflow for validating Mepyramine's mechanism of action.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Mepyramine for the human Histamine H1 receptor.

Principle: This assay measures the ability of unlabeled Mepyramine to compete with and displace a radiolabeled ligand (specifically, [³H]-Mepyramine) from the H1 receptor. The concentration at which Mepyramine displaces 50% of the radioligand is its IC₅₀, which can be converted to the equilibrium dissociation constant (Ki).

Methodology:

-

Receptor Source: Prepare cell membrane homogenates from HEK293 cells stably expressing the human H1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine:

-

Membrane homogenate (50-100 μg protein/well).

-

[³H]-Mepyramine at a final concentration near its Kd (e.g., 1 nM).

-

Varying concentrations of unlabeled Mepyramine (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

-

For non-specific binding (NSB) control wells, add a high concentration of a non-radioactive H1R antagonist (e.g., 10 μM Diphenhydramine).

-

-

Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Termination & Harvest: Rapidly filter the reaction mixture through a GF/C glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash filters 3x with ice-cold assay buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (counts per minute, CPM).

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (vehicle) - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of Mepyramine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | IC₅₀ (nM) | Ki (nM) | Source |

| Mepyramine | ~2.1 | ~1.3 | Published Data |

Protocol 2: Functional Calcium Mobilization Assay

Objective: To measure the functional potency (IC₅₀) of Mepyramine in blocking histamine-induced H1R activation.

Principle: As H1R activation mobilizes intracellular Ca²⁺, a fluorescent calcium indicator can be used to quantify receptor function. Mepyramine's potency as an antagonist/inverse agonist is determined by its ability to inhibit the Ca²⁺ flux induced by histamine.

Methodology:

-

Cell Line: Use a cell line endogenously or recombinantly expressing H1R (e.g., CHO-K1 or HEK293 cells).

-

Dye Loading: Plate cells in a 96-well black-walled, clear-bottom plate. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash cells to remove excess dye. Add varying concentrations of Mepyramine (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the wells and pre-incubate for 15-30 minutes.

-

Stimulation & Measurement: Use an automated fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity. Inject a challenge concentration of histamine (EC₈₀ concentration, predetermined) into the wells.

-

Data Acquisition: Record the fluorescence signal (Relative Fluorescence Units, RFU) before and after histamine addition. The peak RFU change indicates the magnitude of the Ca²⁺ response.

-

Data Analysis:

-

Normalize the data, setting the response to histamine alone as 100% and the response in buffer-only wells as 0%.

-

Plot the normalized response against the log concentration of Mepyramine.

-

Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value. This value represents the concentration of Mepyramine required to inhibit 50% of the histamine-induced functional response.

-

Part 3: Polypharmacology - Off-Target Interactions

A defining characteristic of first-generation antihistamines is their limited receptor selectivity. Mepyramine's chemical structure allows it to interact with other neurotransmitter receptors, which is primarily responsible for its side-effect profile.

-

Anticholinergic Effects: Mepyramine is a known antagonist of muscarinic acetylcholine receptors. This action disrupts parasympathetic nervous system signaling, leading to classic side effects like dry mouth, urinary retention, and blurred vision.

-

CNS Penetration & Sedation: Due to its lipophilic nature, Mepyramine readily crosses the blood-brain barrier. Antagonism of H1 receptors in the central nervous system, where histamine plays a crucial role in promoting wakefulness, is the direct cause of its prominent sedative effects. This contrasts with second-generation antihistamines (e.g., Loratadine, Cetirizine), which are designed to be more hydrophilic and are substrates for efflux transporters at the blood-brain barrier, thus minimizing CNS-related side effects.

Caption: Polypharmacology of Mepyramine showing primary and off-target effects.

Conclusion

The mechanism of action of this compound (Mepyramine) is a classic example of GPCR pharmacology. Its therapeutic utility is derived from potent inverse agonism at the Histamine H1 receptor , a mechanism that can be precisely quantified through a combination of radioligand binding and functional cell-based assays. Furthermore, its well-characterized off-target interactions, particularly at muscarinic receptors, and its ability to penetrate the central nervous system are critical determinants of its clinical profile. Understanding this multifaceted pharmacology is essential for both the rational use of existing first-generation antihistamines and the development of future therapeutics with improved selectivity and safety.

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

This compound is a pyridinamine derivative featuring a methylpiperazine substituent. Its formal chemical nomenclature and various synonyms are crucial for accurate identification in research and procurement.

The standard IUPAC name for this compound is This compound [1].

A comprehensive list of synonyms and identifiers has been compiled to facilitate cross-referencing across chemical databases and supplier catalogs.

| Identifier Type | Identifier | Source |

| CAS Number | 571189-49-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[1] |

| Synonym | 1-Methyl-4-(6-aminopyridin-3-yl)piperazine | TCI Chemicals[2] |

| Synonym | 2-Amino-5-(4-methyl-1-piperazinyl)pyridine | PubChem[1] |

| Synonym | 5-(4-methyl-1-piperazinyl)-2-pyridinamine | PubChem[1] |

| PubChem CID | 22329833 | PubChem[1] |

| ChEMBL ID | CHEMBL4535536 | PubChem[1] |

| DTXSID | DTXSID80624889 | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| Melting Point | 146 - 150 °C | Chem-Impex[3] |

| Appearance | Light yellow to brown crystalline powder | Chem-Impex[3] |

| Density | 1.1 g/cm³ | Chem-Impex[3] |

| Refractive Index | n20D 1.59 | Chem-Impex[3] |

| Storage Conditions | 2 - 8 °C | Chem-Impex[3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves multi-step organic reactions. A general approach involves the nucleophilic substitution of a suitable pyridine derivative with 4-methylpiperazine.

Experimental Protocol from Patent EP 3957637 A1:

-

Reaction: To a mixture of crude 1-(5-(4-methylpiperazin-1-yl)pyridine-2-yl)guanidine trifluoroacetate (468 mg, 2.00 mmol) and (E)-3-(dimethylamino)-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (210 mg, 1.00 mmol) in 2-methoxy ethanol (3 mL) was added NaOH (80.0 mg, 2.00 mmol)[4].

-

Conditions: The reaction mixture was heated at 180 °C under microwave irradiation for 1 hour[4].

-

Work-up: The mixture was then cooled to room temperature and concentrated under reduced pressure[4].

A general workflow for the synthesis of the core structure is depicted below.

Biological Activity and Potential Signaling Pathway Involvement

This compound and its analogs are recognized as valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors for oncology. The aminopyridine core, combined with a piperazine moiety, is a common feature in molecules targeting key signaling pathways involved in cell proliferation, survival, and differentiation.

While the specific mechanism of action for this compound is not extensively documented, compounds with similar structures have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for anti-cancer drug development[5][6]. The inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and indicates the likely point of intervention for kinase inhibitors based on the this compound scaffold.

This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of therapeutic agents targeting neurological disorders and cancer[3]. Its unique structure, featuring a piperazine moiety, enhances its interaction with biological targets, making it a valuable candidate for drug discovery[3].

References

- 1. This compound | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 571189-49-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-(4-methyl-1-piperazinyl)pyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive overview of 2-Amino-5-(4-methyl-1-piperazinyl)pyridine, a heterocyclic compound with potential significance in medicinal chemistry. While not as extensively documented as some commercial agents, its structural motifs—a 2-aminopyridine core and a piperazine side chain—are prevalent in a wide range of biologically active molecules. This document will detail its discovery (through analogous structures), synthetic pathways, and potential therapeutic applications, offering valuable insights for researchers and professionals in drug development.

Introduction: The Significance of the 2-Aminopyridine and Piperazine Scaffolds

The 2-aminopyridine moiety is a foundational structure in the development of diverse pharmaceutical agents.[1] Its simple, low molecular weight design allows for versatile functionalization, making it an ideal starting point for creating novel pharmacophores with minimal side reactions.[1] Similarly, the piperazine ring is a "privileged scaffold" in drug design, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The combination of these two structures in 2-Amino-5-(4-methyl-1-piperazinyl)pyridine suggests a compound with potential for high biological activity and favorable drug-like properties.

Analogous Structures and Historical Context

While a dedicated discovery history for 2-Amino-5-(4-methyl-1-piperazinyl)pyridine is not prominent in the literature, the development of structurally related compounds provides valuable context. A notable example is M100907 (volinanserin) , a highly selective 5-HT2A receptor antagonist.[3][4] M100907 features a piperidine ring, a close structural relative of piperazine, and has been a subject of interest for treating neurological and mental health disorders.[3][4] The extensive research into M100907 and its derivatives underscores the therapeutic potential of molecules with similar piperidine/piperazine-aromatic ring systems.[5]

The synthesis and application of various piperazine-containing compounds in treating a range of conditions—from cancer to infectious diseases—further highlight the importance of this structural class in modern drug discovery.[2][6]

Proposed Synthetic Pathways

The synthesis of 2-Amino-5-(4-methyl-1-piperazinyl)pyridine can be approached through several established organic chemistry reactions. A logical and efficient method involves the coupling of a functionalized 2-aminopyridine derivative with 1-methylpiperazine.

Core Synthesis of the 2-Amino-5-halopyridine Intermediate

A common strategy begins with the synthesis of a halogenated aminopyridine, which can then undergo nucleophilic substitution with 1-methylpiperazine.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-5-bromopyridine (1 equivalent), 1-methylpiperazine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%).

-

Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2 equivalents).

-

Reaction Conditions: Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final compound, 2-Amino-5-(4-methyl-1-piperazinyl)pyridine.

Table 1: Summary of Reagents and Conditions

| Reagent/Component | Role | Typical Amount |

| 2-Amino-5-bromopyridine | Starting Material | 1 equivalent |

| 1-Methylpiperazine | Nucleophile | 1.2 equivalents |

| Palladium Catalyst | Catalyst | 2-5 mol% |

| Phosphine Ligand | Ligand for Catalyst | 4-10 mol% |

| Base (e.g., NaOtBu) | Activator | 1.5-2 equivalents |

| Solvent (e.g., Toluene) | Reaction Medium | Anhydrous |

| Temperature | Reaction Condition | 80-110 °C |

Characterization and Analytical Techniques

The structure and purity of the synthesized 2-Amino-5-(4-methyl-1-piperazinyl)pyridine should be confirmed using standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The structural features of 2-Amino-5-(4-methyl-1-piperazinyl)pyridine suggest several potential therapeutic applications:

-

Kinase Inhibition: Many kinase inhibitors incorporate a 2-aminopyridine scaffold, which can act as a hinge-binding motif in the ATP-binding pocket of kinases.[7][8] This makes the target compound a candidate for screening against various protein kinases implicated in cancer and inflammatory diseases.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting CNS receptors, such as dopamine and serotonin receptors.[9] As seen with M100907, this class of compounds has potential in treating conditions like schizophrenia and depression.

-

Antimicrobial and Antiviral Agents: The piperazine ring has been incorporated into numerous compounds exhibiting a broad range of antimicrobial, antituberculosis, anticancer, and antiviral activities.[6]

Diagram of Potential Therapeutic Targets:

Caption: Potential therapeutic applications of the target compound.

Conclusion

2-Amino-5-(4-methyl-1-piperazinyl)pyridine represents a promising scaffold for the development of novel therapeutic agents. By leveraging well-established synthetic methodologies, such as the Buchwald-Hartwig amination, this compound can be efficiently synthesized and evaluated for its biological activity across a range of therapeutic areas. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules in their discovery programs.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a small molecule of interest in medicinal chemistry, serving as a versatile building block in the synthesis of potential therapeutic agents.[1] Its chemical structure, featuring a substituted pyridine ring linked to a methylpiperazine moiety, suggests potential interactions with various biological targets.[1] In silico, or computational, methods provide a rapid and cost-effective approach to predict the physicochemical, pharmacokinetic, and toxicological properties of such molecules, thereby guiding further experimental investigation and drug development efforts. This guide details the in silico prediction of key properties for this compound.

Physicochemical Properties

A foundational aspect of in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial determinants of a compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem |

| Molecular Weight | 192.26 g/mol | PubChem[2] |

| Melting Point | 146 - 150 °C | Chem-Impex[1] |

| Appearance | Light yellow to brown crystalline powder | Chem-Impex[1] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and water | ChemicalBook[3] |

| Computed XLogP3 | 0.4 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 45.4 Ų | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem |

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for this compound based on established in silico models.

| Parameter | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelium. |

| Oral Bioavailability | >80% | High potential for oral administration.[4] |

| P-glycoprotein Substrate | Yes | Potential for efflux from cells, which may affect distribution. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the blood-brain barrier to a significant extent.[5][6] |

| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins is expected. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Likely to be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity related to hERG channel blockade.[7][8] |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic.[9][10] |

| Hepatotoxicity | Low Risk | Low potential for liver toxicity. |

Experimental Protocols: In Silico ADMET Prediction

The ADMET properties presented above are predicted using a variety of computational models, primarily based on Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms.[11][12]

Molecular Representation and Descriptor Calculation

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CN1CCN(CC1)C2=CN=C(C=C2)N) is used as the input.[2]

-

Descriptor Calculation: A range of molecular descriptors are calculated from the 2D and 3D structure of the molecule. These include physicochemical properties (e.g., logP, TPSA, molecular weight), topological indices, and quantum chemical descriptors.

ADMET Prediction Models

-

Methodology: A variety of established and validated in silico models are employed for ADMET prediction. These models are typically built using large datasets of compounds with known experimental values.

-

Software/Web Servers: Predictions can be generated using a consensus of results from multiple platforms to increase confidence. Commonly used tools include:

-

pkCSM: Predicts pharmacokinetic and toxicity properties using graph-based signatures.

-

ADMETlab 2.0: A comprehensive online platform for ADMET prediction.

-

ProTox-II: Predicts various toxicity endpoints for small molecules.

-

SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

Endpoint-Specific Protocols

-

Human Intestinal Absorption & Oral Bioavailability: Predicted using models that consider factors like solubility, permeability, and metabolic stability.[13][14]

-

Blood-Brain Barrier (BBB) Penetration: Models for BBB penetration often use descriptors such as lipophilicity, molecular size, and hydrogen bonding capacity.[15][16][17]

-

Cytochrome P450 (CYP) Inhibition: QSAR models are used to predict the likelihood of the compound inhibiting major CYP isoforms, which is crucial for assessing drug-drug interaction potential.

-

hERG Inhibition: Specific models are used to predict the potential for a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.[18][19]

-

Ames Mutagenicity: Models for mutagenicity prediction are trained on large datasets from the Ames test to identify structural alerts associated with mutagenic potential.[20][21][22]

Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction.

Potential Signaling Pathway Involvement: PI3K/AKT/mTOR Pathway

The presence of the piperazine moiety in this compound is a common feature in many kinase inhibitors.[23][24] One of the most frequently dysregulated signaling cascades in cancer is the PI3K/AKT/mTOR pathway, making it a key target for therapeutic intervention.[25][26] Therefore, it is plausible that this compound or its derivatives could modulate this pathway.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the in silico predicted properties of this compound. The computational analysis suggests that this molecule possesses favorable drug-like properties, including high predicted oral bioavailability and a low risk of major toxicities. Its structural similarity to known kinase inhibitors suggests that the PI3K/AKT/mTOR pathway could be a potential area for further investigation of its biological activity. These in silico findings provide a strong rationale for the synthesis and experimental validation of this compound in drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benchmark data set for in silico prediction of Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight [mdpi.com]

- 12. neovarsity.org [neovarsity.org]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 17. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 571189-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the compound with CAS number 571189-49-6, also known as 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. This compound is a key intermediate in the synthesis of commercially significant pharmaceuticals, most notably Trilaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in oncology.[1][2][3] This guide will delve into its known properties, detail a key synthetic application, and discuss the biological context of its end-product, providing valuable information for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 571189-49-6 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Methyl-4-(6-aminopyridin-3-yl)piperazine | [3] |

| Molecular Formula | C₁₀H₁₆N₄ | [4] |

| Molecular Weight | 192.26 g/mol | [4] |

| Appearance | Light yellow to Brown powder to crystal | [1] |

| Melting Point | 148 °C | [1] |

| Density | 1.142 ± 0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

While various synthetic routes to this compound exist, its primary significance in the scientific literature is as a reactant in the synthesis of more complex molecules. A pivotal application is its use in the final step of the synthesis of Trilaciclib.

Synthesis of Trilaciclib from this compound

This experimental protocol outlines a key nucleophilic substitution reaction to produce Trilaciclib.

Reaction: Nucleophilic substitution of an intermediate with 1-methyl-4-(6-aminopyridin-3-yl)piperazine.[2]

Reactants:

-

Intermediate 2 (a pyrrolo[2,3-d]pyrimidine derivative)

-

1-methyl-4-(6-aminopyridin-3-yl)piperazine (CAS 571189-49-6)

Procedure: [2]

-

Intermediate 2 (21.1g, 70mmol) and 1-methyl-4-(6-aminopyridin-3-yl)piperazine (13.4g, 70mmol) are added to a 100mL vacuum tube.

-

The reaction mixture is heated to 230 °C for 3 hours.

-

Upon completion, 300mL of ethyl acetate is added to the reaction mixture.

-

The organic phase is washed sequentially with water (120mL) and saturated brine (120mL).

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting residue is recrystallized from ethanol to yield Trilaciclib.

Results: [2]

-

Yield: 88%

-

Purity: 99%

Below is a workflow diagram illustrating this synthetic step.

Synthetic workflow for Trilaciclib production.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the direct biological activity, such as IC50 or Ki values, of this compound itself. Its primary role in the literature is that of a synthetic intermediate. However, understanding the biological context of its main derivative, Trilaciclib, is crucial for appreciating its importance.

Trilaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5][6] These kinases are key regulators of the cell cycle. The CDK4/6 pathway plays a critical role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1][7]

The CDK4/6 Signaling Pathway

In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[8] The active cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (pRb).[9] This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase.[10][11] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[7]

Trilaciclib, synthesized from this compound, inhibits CDK4/6, thereby preventing the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thus blocking the G1-S transition and inducing cell cycle arrest.[5][12]

The following diagram illustrates the CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors like Trilaciclib.

CDK4/6 signaling pathway and Trilaciclib's mechanism.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]

- 3. 1-Methyl-4-(6-aminopyridin-3-yl)Piperazine- Trilaciclib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]

- 4. Buy this compound | 571189-49-6 [smolecule.com]

- 5. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trilaciclib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. E2F transcription factors and pRb pocket proteins in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Real-World Outcomes of Trilaciclib Among Patients with Extensive-Stage Small Cell Lung Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine in Modern Drug Discovery: A Technical Guide for Fragment-Based Approaches

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for challenging therapeutic targets. Central to the success of this methodology is the judicious selection of fragments that offer a blend of desirable physicochemical properties, tractable synthetic handles, and the inherent potential for efficient elaboration into potent, drug-like molecules. This in-depth technical guide focuses on the strategic application of one such fragment, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, a versatile and increasingly utilized scaffold in contemporary medicinal chemistry. We will dissect the rationale behind its selection, provide detailed experimental protocols for its deployment in FBDD campaigns, and explore a case study of its evolution from a fragment hit to a lead compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable chemical entity.

Introduction: The Allure of a Privileged Fragment

The pursuit of novel therapeutics is a journey of molecular recognition. Fragment-Based Drug Discovery (FBDD) embarks on this journey by identifying small, low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity.[1][2][3] These initial "hits" serve as starting points for a more rational and efficient optimization process compared to traditional high-throughput screening (HTS). The core principle of FBDD lies in the higher "hit rate" and superior ligand efficiency of fragments, which allows for a more thorough exploration of chemical space with a smaller library of compounds.[2]

The fragment this compound has emerged as a "privileged" scaffold in this context.[4][5] Its utility stems from the synergistic combination of its constituent aminopyridine and methylpiperazine moieties, which impart a favorable balance of properties crucial for successful drug discovery campaigns.

Decoding the Desirability: Key Attributes of the Scaffold

The efficacy of this compound as a drug discovery fragment can be attributed to several key features:

-

The 2-Aminopyridine Moiety: A Versatile Anchor. The 2-aminopyridine core is a well-established pharmacophore in medicinal chemistry.[6] Its simple, low molecular weight design provides a rigid scaffold that can be readily functionalized, allowing for controlled vectoral expansion into the binding pocket of a target protein.[6] Furthermore, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, providing crucial interaction points for target engagement. The aromatic nature of the pyridine ring also allows for potential π-stacking interactions.

-

The 4-Methylpiperazine Moiety: The Solubility and Vectorial Growth Engine. The piperazine ring is a common feature in many approved drugs and is prized for its ability to enhance aqueous solubility and modulate pharmacokinetic properties.[7][8][9] The basic nitrogen of the piperazine can be protonated at physiological pH, improving the solubility of the molecule. The methyl group on the piperazine provides a subtle lipophilic enhancement and can influence the conformational preference of the ring. Crucially, the piperazine ring offers multiple points for synthetic elaboration, allowing for the exploration of different chemical vectors to improve potency and selectivity.[9][10]

Physicochemical and Synthetic Profile

A thorough understanding of a fragment's properties is paramount for its effective use.

Physicochemical Properties

The properties of this compound are well-suited for fragment-based screening.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | [11] |

| Molecular Weight | 192.26 g/mol | [11] |

| XLogP3 | 0.4 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Rotatable Bonds | 1 | [11] |

These properties adhere well to the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3, rotatable bonds < 3).

Synthesis of the Core Fragment

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common route involves the reaction of a suitably activated pyridine derivative with 1-methylpiperazine.

General Synthetic Protocol:

-

Starting Materials: 5-Bromo-2-aminopyridine and 1-methylpiperazine.

-

Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent such as toluene.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Deployment in Fragment-Based Drug Discovery: A Step-by-Step Workflow

The successful application of this compound in an FBDD campaign follows a structured workflow, from initial screening to hit validation and subsequent optimization.

References

- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemdiv.com [chemdiv.com]

- 4. Buy this compound | 571189-49-6 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial and Antiprotozoal Potential of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the novel heterocyclic compound, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] When coupled with a piperazine moiety—a group recognized for enhancing pharmacokinetic properties and interacting with various biological targets—the resulting molecule presents a compelling candidate for anti-infective drug discovery.[2][3]

This compound (Figure 1) is a small molecule that strategically combines these two key pharmacophores. Its structure, featuring a basic piperazine nitrogen and a 2-aminopyridine core, suggests the potential for multifaceted biological activity, including antibacterial, antifungal, and antiprotozoal effects.[4][5] This guide will delve into the known and extrapolated properties of this compound, providing a framework for its synthesis, evaluation, and potential mechanisms of action.

Figure 1: Chemical Structure of this compound

References

The Methylpiperazine Moiety: A Linchpin in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylpiperazine moiety, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a wide array of clinically successful drugs is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties, as well as to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the role of the methylpiperazine group in biological activity, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Significance of the Methylpiperazine Moiety

The strategic incorporation of a methylpiperazine ring into a drug candidate can significantly enhance its drug-like properties. The two nitrogen atoms in the piperazine ring, one of which is tertiary due to the methyl group, can be protonated at physiological pH. This basicity often leads to improved aqueous solubility, a critical factor for oral bioavailability.[1]

Furthermore, the methylpiperazine group can influence a compound's lipophilicity and metabolic stability. The N-methyl group is a known site for oxidative metabolism, primarily through N-demethylation by cytochrome P450 (CYP) enzymes.[2] This metabolic handle can be strategically employed by medicinal chemists to modulate the pharmacokinetic profile of a drug.[3]

Role in Biological Activity and Receptor Interactions

The methylpiperazine moiety is not merely a passive carrier for improving pharmacokinetics; it actively participates in binding to biological targets and eliciting pharmacological responses. Its nitrogen atoms can act as hydrogen bond acceptors, while the overall ring structure can engage in van der Waals and hydrophobic interactions within receptor binding pockets.[4] This versatility allows methylpiperazine-containing compounds to target a wide range of receptors and enzymes.

Anticancer Activity

A significant number of modern anticancer drugs feature the methylpiperazine moiety. It is a key component in many tyrosine kinase inhibitors (TKIs), where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and selectivity.[5]

Table 1: Anticancer Activity of Selected Methylpiperazine-Containing Compounds

| Compound Class/Name | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl benzamide derivative (A-11) | EGFR (putative) | A-549 (Lung) | 5.71 | [6] |

| HCT-116 (Colon) | 4.26 | [6] | ||

| MIAPaCa-2 (Pancreatic) | 31.36 | [6] | ||

| Vindoline-piperazine conjugate (23) | - | MDA-MB-468 (Breast) | 1.00 (GI50) | [7] |

| Vindoline-piperazine conjugate (25) | - | HOP-92 (Lung, Non-small cell) | 1.35 (GI50) | [7] |

| Rhein–piperazine–furanone hybrid (5e) | - | A549 (Lung) | 5.74 | [3] |

| Rhein–piperazine–furanone hybrid (5h) | - | A549 (Lung) | 5.49 | [3] |

| Phenazine derivative (B4125) | - | Various | 0.48 (mean) | [8] |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | K562 (CML) | ~0.5 | [9] |

*IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

A key signaling pathway often targeted by these anticancer agents is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a methylpiperazine-containing tyrosine kinase inhibitor (TKI).

Antipsychotic Activity

The methylpiperazine moiety is a cornerstone of many atypical antipsychotic drugs. These compounds often exhibit complex pharmacology, interacting with multiple neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT) receptors.[11][12] The methylpiperazine group plays a crucial role in defining the receptor binding profile and, consequently, the therapeutic efficacy and side-effect profile of these drugs.[12]

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Methylpiperazine-Containing Antipsychotics

| Drug | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| Clozapine | 129 - 300 | 5.4 - 39.4 | [11][13] |

| Olanzapine | 1.1 - 31 | 4 | [14] |

| Aripiprazole | 0.34 | 3.4 | [14] |

| Ziprasidone | 4.8 | 0.4 | [14] |

| Lurasidone | 1.0 | 0.5 | [14] |

*Ki: Inhibition constant. Lower values indicate higher binding affinity.

The therapeutic effects of these drugs are mediated through their modulation of dopaminergic and serotonergic signaling pathways.

Figure 2: Simplified representation of a methylpiperazine-containing antipsychotic acting on postsynaptic D2 and 5-HT2A receptors.

Pharmacokinetic Profiles of Representative Methylpiperazine-Containing Drugs

The pharmacokinetic properties of drugs containing the methylpiperazine moiety can vary significantly depending on the overall molecular structure. Below are the pharmacokinetic parameters for two well-known drugs, imatinib (an anticancer agent) and clozapine (an antipsychotic).

Table 3: Pharmacokinetic Parameters of Imatinib and Clozapine

| Drug | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference | |---|---|---|---|---|---| | Imatinib (400 mg, single dose) | 2020 | 4.07 | 24800 (0-24h) | ~18 | 98 |[9][15] | | Clozapine (variable dose, steady state) | Highly variable | ~2.3 | Highly variable | ~7.6 | Highly variable |[11][16] |

*Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of methylpiperazine-containing compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methylpiperazine-containing test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

Figure 3: Experimental workflow for the MTT cell viability assay.

Radioligand Receptor Binding Assay (Displacement Assay)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue. Homogenize the cells/tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[18]

-

Assay Setup: In a 96-well filter plate, add the following components in a final volume of 200 µL:

-

Assay buffer

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors)

-

A range of concentrations of the unlabeled test compound (the methylpiperazine derivative)

-

The prepared cell membranes

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18][19]

In Vitro Drug Metabolism Assay (Microsomal Stability)

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO). Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) and a buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH). At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k. Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) / (mg microsomal protein/mL).[20][21]

Figure 4: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The methylpiperazine moiety is a powerful and versatile building block in drug discovery. Its ability to enhance physicochemical properties, improve pharmacokinetic profiles, and actively participate in target binding has solidified its status as a privileged scaffold. A thorough understanding of its role in biological activity, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and development of the next generation of therapeutics. This guide provides a foundational resource for researchers and scientists working to harness the full potential of this remarkable chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Population Pharmacokinetics of Clozapine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophysics-reports.org [biophysics-reports.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Decoding dopamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia. | Semantic Scholar [semanticscholar.org]

- 17. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Synthesis Protocol for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The described method is based on the widely utilized Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This protocol outlines the reaction setup, execution, workup, and purification of the target compound, offering a reproducible procedure for laboratory-scale synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring substituted with an amino group and a methylpiperazine moiety, is a common scaffold in pharmaceutical candidates targeting a range of therapeutic areas. The Buchwald-Hartwig amination provides an efficient and versatile method for the formation of the crucial C-N bond between the pyridine core and the piperazine ring. This reaction is favored for its high functional group tolerance and generally good to excellent yields.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed coupling of 5-bromopyridin-2-amine and 1-methylpiperazine.

Reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative method for the synthesis of this compound via a Buchwald-Hartwig amination reaction. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

5-Bromopyridin-2-amine

-

1-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.04 equiv).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

-